molecular formula C15H16F2O2 B15263301 4',4'-Difluoro-7-methyl-3,4-dihydrospiro[1-benzopyran-2,1'-cyclohexane]-4-one

4',4'-Difluoro-7-methyl-3,4-dihydrospiro[1-benzopyran-2,1'-cyclohexane]-4-one

Cat. No.: B15263301
M. Wt: 266.28 g/mol
InChI Key: HEULPAZMXOSHAG-UHFFFAOYSA-N
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Description

4’,4’-Difluoro-7-methyl-3,4-dihydrospiro[1-benzopyran-2,1’-cyclohexane]-4-one is a synthetic organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’,4’-Difluoro-7-methyl-3,4-dihydrospiro[1-benzopyran-2,1’-cyclohexane]-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the spirocyclic core: This step involves the cyclization of a suitable precursor to form the spirocyclic structure.

    Introduction of the fluoro groups: Fluorination reactions are carried out using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

4’,4’-Difluoro-7-methyl-3,4-dihydrospiro[1-benzopyran-2,1’-cyclohexane]-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluoro groups, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

4’,4’-Difluoro-7-methyl-3,4-dihydrospiro[1-benzopyran-2,1’-cyclohexane]-4-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 4’,4’-Difluoro-7-methyl-3,4-dihydrospiro[1-benzopyran-2,1’-cyclohexane]-4-one involves its interaction with specific molecular targets. The fluoro groups and spirocyclic structure contribute to its binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzymes or disruption of cellular processes, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    4’,4’-Difluoro-7-methyl-3,4-dihydrospiro[1-benzopyran-2,1’-cyclohexane]-4-one: Similar in structure but may differ in the position or number of fluoro groups.

    7-Fluoro-4-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione: Shares some structural similarities but belongs to a different class of compounds.

Uniqueness

4’,4’-Difluoro-7-methyl-3,4-dihydrospiro[1-benzopyran-2,1’-cyclohexane]-4-one is unique due to its specific spirocyclic structure and the presence of two fluoro groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H16F2O2

Molecular Weight

266.28 g/mol

IUPAC Name

4',4'-difluoro-7-methylspiro[3H-chromene-2,1'-cyclohexane]-4-one

InChI

InChI=1S/C15H16F2O2/c1-10-2-3-11-12(18)9-14(19-13(11)8-10)4-6-15(16,17)7-5-14/h2-3,8H,4-7,9H2,1H3

InChI Key

HEULPAZMXOSHAG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=O)CC3(O2)CCC(CC3)(F)F

Origin of Product

United States

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